([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]
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Overview
Description
([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: is a complex organic compound characterized by its biphenyl core and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of Piperazine Groups: The piperazine groups are introduced via nucleophilic substitution reactions. The biphenyl core is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine groups can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base, such as potassium carbonate, under reflux conditions.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: can be compared with other biphenyl derivatives and piperazine-containing compounds:
Biphenyl Derivatives: Compounds like 4,4’-Difluorobenzophenone share a similar biphenyl core but differ in functional groups, leading to distinct chemical and biological properties.
Piperazine-Containing Compounds: Compounds such as 2-Fluorodeschloroketamine contain piperazine groups but have different core structures, resulting in varied pharmacological activities.
Properties
CAS No. |
904958-94-7 |
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Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[2-[2-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-7-3-1-5-17(19)18-6-2-4-8-20(18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2 |
InChI Key |
MTZQFULCJHOCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCNCC4 |
Origin of Product |
United States |
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